(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
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Overview
Description
(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound with a unique structure that includes a thiophene ring, an isoxazole ring, and a benzo[d][1,3]dioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the isoxazole core.
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through a series of reactions starting from catechol, including methylation and subsequent cyclization.
Final Coupling: The final step involves the coupling of the isoxazole-thiophene intermediate with the benzo[d][1,3]dioxole derivative under appropriate conditions to form the desired acrylate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scale-up, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced isoxazole derivatives or ring-opened products.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit significant biological activities, including antitumor properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
Compared to similar compounds, (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate stands out due to its unique combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S/c20-18(6-4-12-3-5-14-15(8-12)23-11-22-14)21-10-13-9-16(24-19-13)17-2-1-7-25-17/h1-9H,10-11H2/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWJZSISBQVPEN-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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